methyl 2-amino-1-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-1-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry . This particular compound features a pyrroloquinoxaline core, which is a fused ring system combining pyrrole and quinoxaline moieties, and is substituted with an ethoxyphenyl group and a carboxylate ester.
Preparation Methods
The synthesis of methyl 2-amino-1-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoxaline core through the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound . The resulting quinoxaline intermediate is then subjected to further functionalization to introduce the pyrrole ring and the ethoxyphenyl group. The final step involves esterification to form the carboxylate ester. Industrial production methods may employ similar synthetic routes but are optimized for large-scale production, often using automated reactors and continuous flow processes to enhance efficiency and yield .
Chemical Reactions Analysis
Methyl 2-amino-1-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate can undergo various chemical reactions, including:
Scientific Research Applications
Methyl 2-amino-1-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific kinases and interfere with cellular signaling pathways.
Biological Studies: It is used in studies exploring its antimicrobial and antiviral properties, showing activity against a range of pathogens.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes (OLEDs).
Pharmacology: Research into its anti-inflammatory and antioxidant activities is ongoing, with promising results in preclinical studies.
Mechanism of Action
The mechanism of action of methyl 2-amino-1-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling and regulation . By inhibiting these kinases, the compound can disrupt cancer cell proliferation and induce apoptosis. Additionally, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis and viral replication .
Comparison with Similar Compounds
Methyl 2-amino-1-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate can be compared with other quinoxaline derivatives such as:
Quinoxaline N-oxides: These compounds have similar biological activities but differ in their oxidation state and specific substituents.
Indole Derivatives: Indole-based compounds share some structural similarities and biological activities but have a different core structure.
Thiophene Derivatives: These compounds are also heterocyclic and exhibit diverse pharmacological properties, but they contain sulfur in their ring system instead of nitrogen.
The uniqueness of this compound lies in its specific substitution pattern and the combination of the pyrrole and quinoxaline rings, which confer distinct electronic and biological properties.
Properties
Molecular Formula |
C20H18N4O3 |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
methyl 2-amino-1-(4-ethoxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate |
InChI |
InChI=1S/C20H18N4O3/c1-3-27-13-10-8-12(9-11-13)24-18(21)16(20(25)26-2)17-19(24)23-15-7-5-4-6-14(15)22-17/h4-11H,3,21H2,1-2H3 |
InChI Key |
ZJUHAVSVOPUBCH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.